リトコール酸

概要

説明

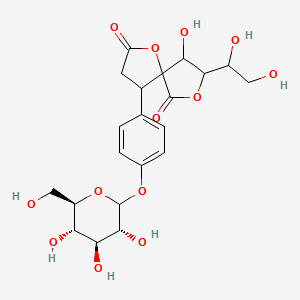

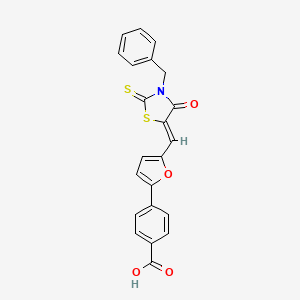

リトコール酸は、ステロイド骨格の炭素7位の水酸基の還元によってケノデオキシコール酸から誘導されます . リトコール酸は、腸での吸収のために脂肪を可溶化する洗剤として作用します . リトコール酸は、発がん性や神経保護など、様々な生物学的プロセスや疾患に関与しています .

2. 製法

合成経路と反応条件: リトコール酸は、市販の植物由来ビスノルアルコールから合成できます。このプロセスには、触媒水素化と3-ケト基の還元を含む複数のステップが含まれます。 C4-C5二重結合の水素化には、炭素上のパラジウムの代わりにパラジウム-銅ナノワイヤーを使用することで、異性体比率を97:3に改善しました . 3-ケト基の還元は、3α-ヒドロキシステロイド脱水素酵素/カルボニルレダクターゼ触媒を使用して行われます .

工業生産方法: リトコール酸の工業生産には、コール酸、デオキシコール酸、ケノデオキシコール酸、ヒオデオキシコール酸などの市販の家畜胆汁ベースの材料を使用します . このプロセスには、収率と純度を向上させるための最適化を伴う複数のステップが含まれており、大規模生産に適しています .

科学的研究の応用

リトコール酸は、幅広い科学研究に応用されています:

作用機序

リトコール酸は、いくつかの分子標的および経路を通じてその効果を発揮します:

ビタミンD受容体活性化: リトコール酸とその誘導体は、カルシウムレベルを大幅に上昇させることなく、ビタミンD受容体を活性化できます.

NAPE-PLD酵素活性化: リトコール酸は、ヒト膜酵素NAPE-PLDに高親和性で結合し、二量体形成を促進し、触媒作用を可能にします.

ミトコンドリア膜との相互作用: リトコール酸は、内膜と外膜に蓄積し、脂質組成を変え、様々な酵素を促進または阻害します.

生化学分析

Biochemical Properties

Lithocholic acid interacts with various enzymes, proteins, and other biomolecules. It binds with high affinity (20 μM) to the human membrane enzyme NAPE-PLD, enhancing dimer assembly and enabling catalysis . NAPE-PLD facilitates crosstalk between bile acid signals and lipid amide signals .

Cellular Effects

Lithocholic acid has been found to influence cell function in various ways. It has been shown to impede Th1 activation, as measured by decreased production of the Th1 cytokines IFNγ and TNFαα, decreased expression of the Th1 genes T-box protein expressed in T cells (T-bet), Stat-1 and Stat4, and decreased STAT1α/β phosphorylation .

Molecular Mechanism

Lithocholic acid exerts its effects at the molecular level through various mechanisms. It has been shown to activate the vitamin D receptor without raising calcium levels as much as vitamin D itself . It also selectively kills neuroblastoma cells, while sparing normal neuronal cells and is cytotoxic to numerous other malignant cell types at physiologically relevant concentrations .

Temporal Effects in Laboratory Settings

It has been shown to have anti-aging effects in a yeast study .

Dosage Effects in Animal Models

The effects of lithocholic acid vary with different dosages in animal models. For instance, it has been shown to induce a multi-pronged antineoplastic program in pancreatic adenocarcinoma cells .

Metabolic Pathways

Lithocholic acid is involved in the metabolic pathways of bile acid synthesis. It is produced from chenodeoxycholic acid by the action of intestinal bacteria .

Transport and Distribution

Lithocholic acid is transported and distributed within cells and tissues through enterohepatic circulation along with other bile acids .

Subcellular Localization

It has been shown that TGR5, a G protein-coupled bile acid receptor, is localized to multiple, diverse subcellular compartments, with its strongest expression on the apical plasma, ciliary, and nuclear membranes .

準備方法

Synthetic Routes and Reaction Conditions: Lithocholic acid can be synthesized from commercially available plant-sourced bisnoralcohol. The process involves several steps, including catalytic hydrogenation and reduction of the 3-keto group. Palladium-copper nanowires are used instead of palladium on carbon for the hydrogenation of the C4-C5 double bond, improving the isomer ratio to 97:3 . The reduction of the 3-keto group is achieved using 3α-hydroxysteroid dehydrogenase/carbonyl reductase catalysis .

Industrial Production Methods: Industrial production of lithocholic acid involves the use of commercially available domestic animal bile-based materials such as cholic acid, deoxycholic acid, chenodeoxycholic acid, and hyodeoxycholic acid . The process includes multiple steps with optimizations to improve yield and purity, making it suitable for large-scale production .

化学反応の分析

反応の種類: リトコール酸は、酸化、還元、置換など、様々な化学反応を起こします。

一般的な試薬と条件:

酸化: リトコール酸は、電解質の存在下で臭化カリウムなどの試薬を使用することで、7-ケトリトコール酸に酸化することができます.

還元: リトコール酸のウルソデオキシコール酸への還元は、ジメチルスルホキシド、ジメチルホルムアミド、N-メチル-2-ピロリドンを立体選択性添加剤として使用した電解還元によって達成できます.

主要な生成物:

ウルソデオキシコール酸: 7-ケトリトコール酸の還元によって生成されます.

7-ケトリトコール酸: リトコール酸の酸化によって形成されます.

類似化合物との比較

リトコール酸は、以下のような他の胆汁酸と比較されます:

ケノデオキシコール酸: リトコール酸の前駆体であり、還元されてリトコール酸を形成します.

デオキシコール酸: 同様の洗剤特性を持つ別の二次胆汁酸ですが、生物学的効果が異なります.

ウルソデオキシコール酸: 肝臓病の治療に臨床的に使用される胆汁酸であり、リトコール酸から合成されます.

特性

IUPAC Name |

(4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H40O3/c1-15(4-9-22(26)27)19-7-8-20-18-6-5-16-14-17(25)10-12-23(16,2)21(18)11-13-24(19,20)3/h15-21,25H,4-14H2,1-3H3,(H,26,27)/t15-,16-,17-,18+,19-,20+,21+,23+,24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMEROWZSTRWXGI-HVATVPOCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H40O3 | |

| Record name | LITHOCHOLIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20574 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6020779 | |

| Record name | Lithocholic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6020779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

376.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Hexagonal leaflets (from alcohols) or prisms (from acetic acid) or white powder. (NTP, 1992), Solid | |

| Record name | LITHOCHOLIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20574 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Lithocholic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000761 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

less than 1 mg/mL at 67.5 °F (NTP, 1992), FREELY SOL IN HOT ALC; MORE SOL IN BENZENE THAN DESOXYCHOLIC ACID; INSOL IN PETROLEUM ETHER, GASOLINE, WATER; SLIGHTLY SOL IN GLACIAL ACETIC ACID (ABOUT 0.2 G IN 3 ML); MORE SOL IN ETHER THAN CHOLIC OR DESOXYCHOLIC ACID; SOL IN ABOUT 10 TIMES ITS WT OF ETHYL ACETATE, In water, 0.38 mg/l at 25 °C., 0.000377 mg/mL | |

| Record name | LITHOCHOLIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20574 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | LITHOCHOLIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4113 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Lithocholic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000761 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

HEXAGONAL LEAFLETS FROM ALC, PRISMS FROM ACETIC ACID | |

CAS No. |

434-13-9 | |

| Record name | LITHOCHOLIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20574 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Lithocholic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=434-13-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lithocholic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000434139 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LITHOCHOLIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=683770 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Lithocholic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6020779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lithocholic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.455 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LITHOCHOLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5QU0I8393U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | LITHOCHOLIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4113 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Lithocholic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000761 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

363 to 367 °F (NTP, 1992), 184-186 °C, 186 °C | |

| Record name | LITHOCHOLIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20574 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | LITHOCHOLIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4113 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Lithocholic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000761 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: Lithocholic acid interacts with various targets within the body, including:

- Vitamin D Receptor (VDR): Lithocholic acid has been identified as a weak endogenous ligand of VDR []. Derivatives of lithocholic acid, with structural modifications, exhibit significantly increased potency as VDR agonists, even surpassing the activity of 1α,25-dihydroxyvitamin D3 []. This interaction suggests a potential role of lithocholic acid and its derivatives in modulating VDR-mediated pathways.

- EphA2 Receptor: Lithocholic acid and its derivative, cholanic acid, act as Eph–ephrin antagonists by disrupting the binding of ephrinA1 to the EphA2 receptor []. This interaction inhibits EphA2 receptor activation, potentially impacting tumor and vascular functions during carcinogenesis [].

- Mitochondria: In yeast, lithocholic acid enters the cell and is sorted to mitochondria, residing in both mitochondrial membranes []. This interaction leads to changes in the relative concentrations of different membrane phospholipids, ultimately influencing the mitochondrial proteome and functionality [].

A:

- Spectroscopic Data: While the provided research articles do not include comprehensive spectroscopic data, they do mention using specific techniques to characterize lithocholic acid and its derivatives. These techniques include:

- Nuclear Magnetic Resonance (NMR): Used to confirm the structure of 15α-hydroxylithocholic acid isolated from wombat bile [].

- Infrared (IR) Spectroscopy: Used to characterize synthesized sulfate esters of lithocholic acid, glycolithocholic acid, and taurolithocholic acid [, ].

- Mass Spectrometry (MS): Used in combination with liquid chromatography (LC-MS) for the identification and quantification of lithocholic acid metabolites generated by hepatic microsomes [, , , ].

A:

- 3α-Hydroxy Group: The 3α-hydroxy group in lithocholic acid plays a minor role in its interaction with the EphA2 receptor []. Replacing this group with a 2-hydroxy-2-methylprop-1-yl group, as seen in the lithocholic acid derivative 6, leads to significantly increased potency as a VDR agonist [].

- Carboxylate Group: The carboxylate group of lithocholic acid is crucial for disrupting the binding of ephrinA1 to the EphA2 receptor []. Removing the 3α-hydroxy group while retaining the carboxylate group, as in cholanic acid, results in a more potent EphA2 antagonist compared to lithocholic acid [].

- Side Chain Length: Studies involving the synthesis of 3-monohydroxylated bile acids with varying side chain lengths (C20-C24) aimed to investigate the impact of side chain length on metabolism and biological effects [].

A:

- Absorption: Studies in rats have shown that sulfation of lithocholic acid, forming conjugates like glycolithocholic acid sulfate (SGLC) and taurolithocholic acid sulfate (STLC), slightly reduces intestinal absorption compared to their unsulfated counterparts []. The presence of calcium significantly inhibits the intestinal absorption of these sulfated conjugates [].

- Metabolism: Lithocholic acid undergoes significant metabolism in the liver.

- Hydroxylation: In humans, the primary route of hepatic microsomal biotransformation is oxidation at the third carbon of the cholestane ring, resulting in the formation of 3-ketocholanoic acid as the major metabolite []. Other minor metabolites include hyodeoxycholic acid, ursodeoxycholic acid, murideoxycholic acid, and 6-ketolithocholic acid [].

- Sulfation: Sulfation of lithocholic acid, primarily forming SGLC and STLC, is a crucial detoxification pathway in humans and some other species [, ].

- Excretion:

A: Lithocholic acid is considered hepatotoxic in several species, including rabbits and rhesus monkeys, but not in humans and chimpanzees [].

- Species-Specific Toxicity: The difference in toxicity is attributed to the efficient sulfation of lithocholic acid in humans and chimpanzees, a detoxification mechanism absent in susceptible species [].

- Cholestasis: Lithocholic acid's 3-O-glucuronide conjugate is a potent cholestatic agent in rats []. This effect highlights the potential for lithocholic acid and its metabolites to disrupt bile flow.

- Hepatotoxicity: While lithocholic acid itself is not a strong hepatotoxin in humans, its accumulation in the liver during cholestasis can contribute to liver damage [].

A:

- Thin-Layer Chromatography (TLC): Used to identify and separate lithocholic acid and its metabolites in bile samples [, ].

- High-Performance Liquid Chromatography (HPLC):

- Preparative HPLC: Used to isolate major bile acids, including lithocholic acid derivatives, from wombat gallbladder bile [].

- Reversed-Phase HPLC (RP-HPLC): Employed for the simultaneous determination of ursodeoxycholic acid, chenodeoxycholic acid, cholic acid, and lithocholic acid in pharmaceutical formulations [, ].

- Gas Chromatography (GC): Used in conjunction with mass spectrometry (GC-MS) to analyze the products formed during the metabolism of lithocholic acid by human liver cytosol [].

- Liquid Chromatography-Mass Spectrometry (LC-MS): A versatile technique used for:

- Metabolite Identification: Identifying lithocholic acid metabolites generated by hepatic microsomes from different species, including rats, mice, and humans [, , ].

- Metabolite Quantification: Quantifying the formation of lithocholic acid metabolites to determine metabolic rates and assess the contribution of specific cytochrome P450 enzymes [, , ].

- Mass Fragmentography: This technique, utilizing deuterium-labeled internal standards, allows for the quantitative determination of individual non-sulfated bile acids and sulfated lithocholic acid in serum samples [].

ANone:

- Early Observations of Toxicity: Holsti's research in the 1950s first demonstrated the potential of lithocholic acid to induce liver cirrhosis in rabbits [], sparking interest in bile acid toxicity.

- Understanding Species-Specific Toxicity: Subsequent research revealed that the toxicity of lithocholic acid varied across species, with humans exhibiting resistance due to efficient sulfation mechanisms [].

- Metabolic Pathways and Enzymes: Studies have elucidated the metabolic pathways of lithocholic acid, identifying key enzymes involved in its detoxification, such as sulfotransferases and cytochrome P450 enzymes [, , ].

- Therapeutic Potential: More recent research explores the potential therapeutic applications of lithocholic acid and its derivatives. This includes investigations into their activity as VDR agonists [] and EphA2 antagonists [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。